molecular formula C8H10ClNO2S B1440023 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride CAS No. 1251924-21-6

4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride

Cat. No.: B1440023
CAS No.: 1251924-21-6
M. Wt: 219.69 g/mol
InChI Key: GBOQCHMSTBMOPF-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound with a molecular formula of C8H9NO2S·HCl It is known for its unique structural features, which include a fused thieno-pyridine ring system

Scientific Research Applications

4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . The reaction conditions include heating the mixture at reflux temperature for a specified duration.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thieno-pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
  • 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

Uniqueness

4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of a carboxylic acid group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c10-8(11)7-5-2-4-12-6(5)1-3-9-7;/h2,4,7,9H,1,3H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOQCHMSTBMOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1SC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-21-6
Record name Thieno[3,2-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251924-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride
Reactant of Route 2
4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride
Reactant of Route 3
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4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride
Reactant of Route 4
4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride
Reactant of Route 5
4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride
Reactant of Route 6
4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride

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